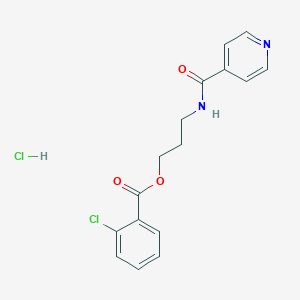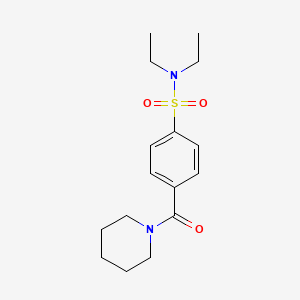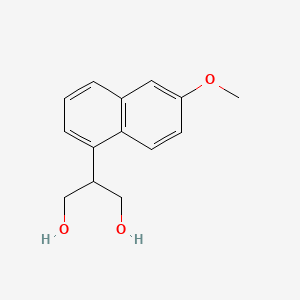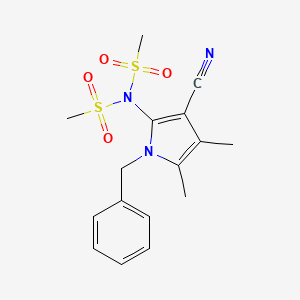
3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride is a chemical compound that combines the structural features of isonicotinamide and 2-chlorobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride typically involves the reaction of 3-(isonicotinamido)propylamine with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride for redox reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: 3-(Isonicotinamido)propylamine and 2-chlorobenzoic acid.
Oxidation/Reduction Products: Varies based on the specific reaction conditions.
Scientific Research Applications
3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Material Science: It may be utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved would depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isonicotinamido)propyl benzoate
- 3-(Isonicotinamido)propyl 4-chlorobenzoate
- 3-(Isonicotinamido)propyl 2-bromobenzoate
Uniqueness
3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride is unique due to the presence of the 2-chlorobenzoate moiety, which imparts specific chemical reactivity and potential biological activity. The combination of isonicotinamide and 2-chlorobenzoate in a single molecule allows for diverse applications and interactions that may not be achievable with other similar compounds.
Properties
IUPAC Name |
3-(pyridine-4-carbonylamino)propyl 2-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3.ClH/c17-14-5-2-1-4-13(14)16(21)22-11-3-8-19-15(20)12-6-9-18-10-7-12;/h1-2,4-7,9-10H,3,8,11H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCADJDCMLQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2707241.png)
![7-chloro-4-propyl-1-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2707243.png)

![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2707245.png)




![(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2707257.png)
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)


